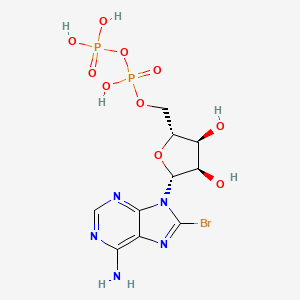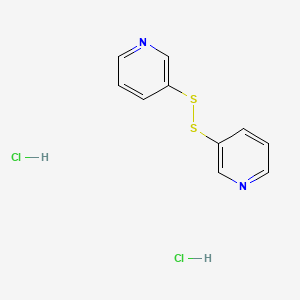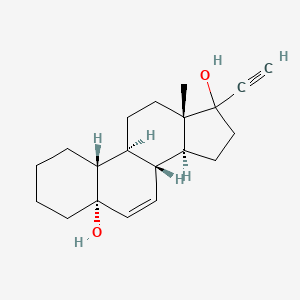
1-Phenylcyclohexylamin-Hydrochlorid
Übersicht
Beschreibung
1-Phenylcyclohexylamine hydrochloride is a chemical compound belonging to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. This compound is the hydrochloride salt of 1-Phenylcyclohexylamine, which is an analog of phencyclidine, a controlled anesthetic .
Wissenschaftliche Forschungsanwendungen
1-Phenylcyclohexylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential anticonvulsant activity.
Medicine: Investigated as a potential anesthetic agent.
Industry: Used in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
Target of Action
1-Phenylcyclohexylamine, also known as PCA, is a member of the arylcyclohexylamine family . The primary targets of PCA are the NMDA (N-methyl-D-aspartate) receptors , where it acts as a noncompetitive antagonist . It also interacts with dopamine receptors , inhibiting dopamine reuptake , and has been found to have agonistic properties at the μ-opioid receptors .
Mode of Action
PCA’s interaction with its targets leads to a variety of effects. As an NMDA receptor antagonist , it inhibits the activity of these receptors, which play a key role in synaptic plasticity and memory function . By inhibiting dopamine reuptake, PCA increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission . Its agonistic action at the μ-opioid receptors contributes to its analgesic effects .
Biochemical Pathways
The antagonism of NMDA receptors by PCA leads to a decrease in the activity of the glutamatergic system . This can affect various downstream pathways, including those involved in learning and memory. The inhibition of dopamine reuptake can impact the dopaminergic pathways, potentially leading to effects such as euphoria or psychosis . The activation of μ-opioid receptors can trigger downstream effects related to pain perception .
Pharmacokinetics
Like other arylcyclohexylamines, it is likely to be lipophilic, which could influence its distribution and bioavailability .
Result of Action
The molecular and cellular effects of PCA’s action are diverse, reflecting its multiple targets. Its antagonism of NMDA receptors can lead to dissociative effects, while its inhibition of dopamine reuptake can result in stimulant and euphoriant effects . Its agonistic action at the μ-opioid receptors contributes to its potential analgesic effects .
Action Environment
The action, efficacy, and stability of PCA can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the ionization state of PCA, influencing its absorption and distribution. Additionally, factors such as temperature and the presence of other substances could potentially affect its stability and activity .
Biochemische Analyse
Biochemical Properties
1-Phenylcyclohexylamine hydrochloride plays a significant role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with NMDA receptor-coupled channels, acting as a non-competitive antagonist . This interaction inhibits the normal function of the NMDA receptors, which are crucial for synaptic plasticity and memory function. Additionally, 1-Phenylcyclohexylamine hydrochloride has been shown to display anticonvulsant activity, indicating its potential role in modulating neuronal excitability .
Cellular Effects
The effects of 1-Phenylcyclohexylamine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with NMDA receptors leads to altered calcium ion influx, which can impact downstream signaling pathways and gene expression . This modulation can result in changes in cellular metabolism, affecting processes such as energy production and neurotransmitter synthesis.
Molecular Mechanism
At the molecular level, 1-Phenylcyclohexylamine hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the NMDA receptor-coupled channels, inhibiting their function and preventing the normal influx of calcium ions . This inhibition disrupts the signaling pathways that rely on calcium ions, leading to altered cellular responses. Additionally, 1-Phenylcyclohexylamine hydrochloride may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenylcyclohexylamine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-Phenylcyclohexylamine hydrochloride is relatively stable under standard laboratory conditions . Long-term exposure to the compound can lead to changes in cellular function, including potential neurotoxicity and alterations in synaptic plasticity . These effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-Phenylcyclohexylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits anticonvulsant activity and modulates neuronal excitability . At higher doses, it can induce toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. It is crucial to determine the appropriate dosage to balance therapeutic effects and minimize adverse effects.
Metabolic Pathways
1-Phenylcyclohexylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. The specific enzymes involved in the metabolism of 1-Phenylcyclohexylamine hydrochloride include cytochrome P450 enzymes, which play a crucial role in its biotransformation.
Transport and Distribution
The transport and distribution of 1-Phenylcyclohexylamine hydrochloride within cells and tissues are essential for understanding its pharmacokinetics. The compound is transported across cell membranes through passive diffusion and interacts with transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and organelles. The distribution of 1-Phenylcyclohexylamine hydrochloride within tissues can influence its overall pharmacological effects.
Subcellular Localization
The subcellular localization of 1-Phenylcyclohexylamine hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes. The subcellular localization of 1-Phenylcyclohexylamine hydrochloride can impact its overall biochemical and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylcyclohexylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of 1-phenylcyclohexene with sodium cyanide and sulfuric acid to produce N-formyl 1-phenylcyclohexylamine, which is then hydrolyzed to yield 1-Phenylcyclohexylamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of 1-Phenylcyclohexylamine hydrochloride typically involves the hydrogenation of aniline using cobalt- or nickel-based catalysts to produce cyclohexylamine, which is then reacted with phenylmagnesium bromide to form 1-Phenylcyclohexylamine. The hydrochloride salt is obtained by treating the free base with isopropanolic hydrogen chloride .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylcyclohexylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and other electrophiles are used under basic conditions.
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: Secondary amines.
Substitution: Various substituted amines.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: An organic compound used as an intermediate in the production of other organic compounds.
Phencyclidine (PCP): A controlled anesthetic with similar structural features but different pharmacological properties.
1-Phenylcyclohexylpiperidine: An analog of phencyclidine with similar pharmacological effects
Uniqueness: 1-Phenylcyclohexylamine hydrochloride is unique due to its specific interaction with NMDA receptors and its potential anticonvulsant activity. Its structural similarity to phencyclidine makes it a valuable compound for studying the pharmacological effects of arylcyclohexylamines .
Eigenschaften
IUPAC Name |
1-phenylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQRMCRVQVUGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2201-24-3 (Parent) | |
| Record name | 1-Phenylcyclohexylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048901 | |
| Record name | 1-Phenylcyclohexylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934-71-0 | |
| Record name | Cyclohexanamine, 1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1934-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylcyclohexylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1934-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1934-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylcyclohexylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylcyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYLCYCLOHEXYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X27KVG5W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary effects of phencyclidine on the central nervous system, and why was its development as an anesthetic halted?
A: Phencyclidine primarily acts as an NMDA receptor antagonist, blocking the action of the neurotransmitter glutamate in the brain. [] This disrupts normal neuronal communication and contributes to its anesthetic and dissociative effects. While phencyclidine initially showed promise as an anesthetic due to its potent analgesic properties and lack of respiratory depression, its use was quickly discontinued. [] This was primarily due to the high incidence of severe and unpredictable psychological side effects, including:
- Hallucinations: Patients frequently experienced vivid, often disturbing, hallucinations during emergence from anesthesia. []
- Agitation and Mania: Many individuals exhibited significant agitation, confusion, and even violent behavior post-operatively. []
- Dissociation: Phencyclidine produced a profound sense of detachment from reality, with patients describing feelings of "going away" or "drifting." []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene](/img/structure/B1203596.png)
![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203598.png)









![2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1203616.png)
